2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and an ethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted benzothiazole derivatives .
Scientific Research Applications
2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole: This compound is structurally similar but contains a benzoxazole moiety instead of a benzothiazole moiety.
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: This compound features a similar piperidine ring but has a benzo[d]imidazole moiety.
Uniqueness
2-[1-(3-Ethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O2S/c1-2-25-17-7-5-6-16(14-17)21(24)23-12-10-15(11-13-23)20-22-18-8-3-4-9-19(18)26-20/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
WZGAFWLWGHVTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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